Cas no 1454851-48-9 (2-chloro-3-fluoro-6-iodobenzoic acid)

2-Chloro-3-fluoro-6-iodobenzoic acid is a halogen-substituted benzoic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern—chloro, fluoro, and iodo groups at the 2, 3, and 6 positions, respectively—enhances its reactivity and utility as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The electron-withdrawing effects of the halogens contribute to its stability while facilitating further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce multiple halogen atoms into target structures, enabling precise modifications for improved activity or selectivity. High-purity grades ensure consistent performance in research and industrial applications.
2-chloro-3-fluoro-6-iodobenzoic acid structure
1454851-48-9 structure
商品名:2-chloro-3-fluoro-6-iodobenzoic acid
CAS番号:1454851-48-9
MF:C7H3ClFIO2
メガワット:300.453397035599
MDL:MFCD28660069
CID:5683322
PubChem ID:89816603

2-chloro-3-fluoro-6-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3-fluoro-6-iodo-benzoic acid
    • Benzoic acid, 2-chloro-3-fluoro-6-iodo-
    • 2-chloro-3-fluoro-6-iodobenzoic acid
    • 1454851-48-9
    • SCHEMBL15273916
    • EN300-25320036
    • Z3300764149
    • CS-0459888
    • MDL: MFCD28660069
    • インチ: 1S/C7H3ClFIO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)
    • InChIKey: QMAMRPOGPXYEAE-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=C(I)C=CC(F)=C1Cl

計算された属性

  • せいみつぶんしりょう: 299.88503g/mol
  • どういたいしつりょう: 299.88503g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 2.143±0.06 g/cm3(Predicted)
  • ふってん: 330.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 1.22±0.25(Predicted)

2-chloro-3-fluoro-6-iodobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25320036-0.05g
2-chloro-3-fluoro-6-iodobenzoic acid
1454851-48-9 95.0%
0.05g
$81.0 2025-02-20
Enamine
EN300-25320036-5.0g
2-chloro-3-fluoro-6-iodobenzoic acid
1454851-48-9 95.0%
5.0g
$1240.0 2025-02-20
Enamine
EN300-25320036-0.25g
2-chloro-3-fluoro-6-iodobenzoic acid
1454851-48-9 95.0%
0.25g
$172.0 2025-02-20
Enamine
EN300-25320036-10g
2-chloro-3-fluoro-6-iodobenzoic acid
1454851-48-9 95%
10g
$4236.0 2023-09-14
Enamine
EN300-25320036-5g
2-chloro-3-fluoro-6-iodobenzoic acid
1454851-48-9 95%
5g
$2858.0 2023-09-14
Aaron
AR00ATPV-250mg
2-Chloro-3-fluoro-6-iodo-benzoic acid
1454851-48-9 95%
250mg
$695.00 2025-02-14
1PlusChem
1P00ATHJ-250mg
2-Chloro-3-fluoro-6-iodo-benzoic acid
1454851-48-9 95%
250mg
$664.00 2024-06-20
Aaron
AR00ATPV-1g
2-Chloro-3-fluoro-6-iodo-benzoic acid
1454851-48-9 95%
1g
$1381.00 2025-02-14
Aaron
AR00ATPV-500mg
2-Chloro-3-fluoro-6-iodo-benzoic acid
1454851-48-9 95%
500mg
$1081.00 2025-02-14
Aaron
AR00ATPV-100mg
2-Chloro-3-fluoro-6-iodo-benzoic acid
1454851-48-9 95%
100mg
$496.00 2025-02-14

2-chloro-3-fluoro-6-iodobenzoic acid 関連文献

2-chloro-3-fluoro-6-iodobenzoic acidに関する追加情報

2-Chloro-3-fluoro-6-iodobenzoic Acid (CAS No. 1454851-48-9): An Overview of Its Properties, Applications, and Recent Research

2-Chloro-3-fluoro-6-iodobenzoic acid (CAS No. 1454851-48-9) is a multifunctional compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of halogen substituents, which confer it with a range of desirable properties and potential applications.

The molecular structure of 2-chloro-3-fluoro-6-iodobenzoic acid consists of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 6-position, along with a carboxylic acid group. This specific arrangement of substituents imparts the molecule with distinct chemical reactivity and physical properties. For instance, the presence of the carboxylic acid group makes it an excellent starting material for various synthetic transformations, such as esterification, amide formation, and coupling reactions.

In the realm of medicinal chemistry, 2-chloro-3-fluoro-6-iodobenzoic acid has been explored as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel pharmaceuticals. For example, researchers at the University of California, San Francisco, have utilized this compound as a building block in the synthesis of potent inhibitors targeting specific enzymes involved in cancer pathways. The unique electronic properties conferred by the halogen substituents enable fine-tuning of the pharmacological profiles of these inhibitors.

Moreover, 2-chloro-3-fluoro-6-iodobenzoic acid has found applications in materials science due to its ability to form stable complexes with various metal ions. These complexes exhibit interesting optical and electronic properties, making them suitable for use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. A study published in the Journal of Materials Chemistry C demonstrated that metal complexes derived from this compound exhibited enhanced photoluminescence efficiency and stability under various environmental conditions.

The synthetic versatility of 2-chloro-3-fluoro-6-iodobenzoic acid has also been leveraged in the development of new catalysts and ligands. Researchers at the Max Planck Institute for Chemical Energy Conversion have reported the use of this compound as a ligand precursor in homogeneous catalysis. The resulting catalysts showed improved activity and selectivity in hydrogenation reactions, which are crucial for industrial processes such as the production of fine chemicals and pharmaceutical intermediates.

In addition to its synthetic utility, 2-chloro-3-fluoro-6-iodobenzoic acid has been investigated for its environmental impact. Studies conducted by environmental scientists have focused on understanding its biodegradability and potential ecotoxicity. Initial findings suggest that while this compound is relatively stable under standard environmental conditions, it can be effectively degraded by certain microbial consortia under controlled conditions. This information is crucial for assessing its safe use in various applications.

The ongoing research into 2-chloro-3-fluoro-6-iodobenzoic acid underscores its importance as a versatile building block in multiple scientific disciplines. Its unique combination of halogen substituents and functional groups makes it an attractive candidate for further exploration in areas such as drug discovery, materials science, and catalysis. As new methodologies and applications continue to emerge, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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